molecular formula C24H32FN5O4 B2954195 N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide CAS No. 877633-00-6

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide

Cat. No.: B2954195
CAS No.: 877633-00-6
M. Wt: 473.549
InChI Key: LDFYBJIMISMJFS-UHFFFAOYSA-N
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Description

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C24H32FN5O4 and its molecular weight is 473.549. The purity is usually 95%.
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Properties

IUPAC Name

N'-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-(2-morpholin-4-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32FN5O4/c25-19-4-1-2-5-20(19)29-9-11-30(12-10-29)21(22-6-3-15-34-22)18-27-24(32)23(31)26-7-8-28-13-16-33-17-14-28/h1-6,15,21H,7-14,16-18H2,(H,26,31)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFYBJIMISMJFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(CNC(=O)C(=O)NCCN3CCOCC3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure combining a piperazine ring, a furan moiety, and an oxalamide functional group, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C23H25FN4O3\text{C}_{23}\text{H}_{25}\text{F}\text{N}_{4}\text{O}_{3}
PropertyValue
Molecular FormulaC23H25FN4O3
Molecular Weight456.5 g/mol
CAS Number877633-07-3

This structure suggests potential interactions within biological systems, particularly in the central nervous system (CNS).

Research indicates that compounds containing piperazine rings often exhibit activity on various neurotransmitter receptors, including serotonin and dopamine receptors. The fluorophenyl substitution may enhance the lipophilicity and receptor affinity, potentially leading to increased bioactivity. The furan moiety may also contribute to the compound's reactivity and interaction with biological targets.

Pharmacological Effects

  • Neuropharmacological Activity : Preliminary studies suggest that this compound may possess neuroprotective properties. The presence of the piperazine ring is associated with central nervous system activity, making it a candidate for treating neurological disorders.
  • Anti-inflammatory and Analgesic Effects : The oxalamide functional group has been linked to anti-inflammatory activity. Compounds with similar structures have shown promise in reducing inflammation and pain in various preclinical models.
  • Inhibition of Transporters : Recent studies have highlighted the role of related compounds in inhibiting equilibrative nucleoside transporters (ENTs), which are crucial for adenosine regulation. This inhibition may lead to therapeutic effects in conditions like cancer and neurodegenerative diseases .

Study on Structure-Activity Relationship (SAR)

A study focusing on the SAR of piperazine derivatives demonstrated that modifications to the fluorophenyl group significantly influenced biological activity. Variations in substituents led to differing affinities for ENTs, with some analogues exhibiting selective inhibition profiles .

In Vitro Studies

In vitro assays using human cell lines have shown that compounds similar to this compound can modulate neurotransmitter uptake, indicating potential applications in CNS disorders .

Biological Activity Overview

Activity TypeObserved EffectsReference
NeuroprotectivePotential improvement in neuronal survival
Anti-inflammatoryReduction in cytokine production
ENTs InhibitionSelective inhibition of ENT1/ENT2

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